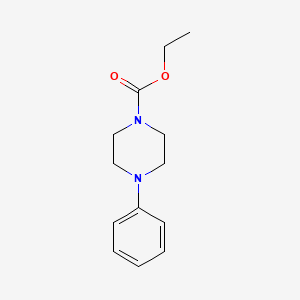

Ethyl 4-phenylpiperazine-1-carboxylate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 4-phenylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-2-17-13(16)15-10-8-14(9-11-15)12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFSYPRULMVTRRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for Ethyl 4 Phenylpiperazine 1 Carboxylate

Historical Perspectives on Piperazine (B1678402) Carbamate (B1207046) Synthesis

The piperazine core is a ubiquitous scaffold in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds. organic-chemistry.org Historically, the synthesis of piperazine derivatives was often accomplished through straightforward alkylations or acylations of the parent piperazine ring. The introduction of carbamates, such as the ethoxycarbonyl group in ethyl 4-phenylpiperazine-1-carboxylate, served dual purposes. Initially, carbamates like the t-butoxycarbonyl (Boc) group were employed as protecting groups to allow for selective functionalization at the N1 or N4 position. For instance, the synthesis of various drug candidates often starts with N-Boc-piperazine, which undergoes a coupling reaction followed by deprotection. nih.gov

Classical and Contemporary Synthetic Routes to Ethyl 4-phenylpiperazine-1-carboxylate

The construction of ethyl 4-phenylpiperazine-1-carboxylate can be achieved through several strategic pathways, ranging from direct, single-step reactions to more complex, multi-component approaches.

The most classical and straightforward method for preparing ethyl 4-phenylpiperazine-1-carboxylate is the direct carbamoylation of 1-phenylpiperazine (B188723). This reaction involves the nucleophilic attack of the secondary amine at the N4 position of 1-phenylpiperazine on the electrophilic carbonyl carbon of ethyl chloroformate.

The reaction is typically performed in the presence of a base, such as triethylamine (B128534) or potassium carbonate, to neutralize the hydrochloric acid byproduct generated during the reaction. This method is highly efficient, generally proceeds in high yield, and is favored for its operational simplicity and the ready availability of the starting materials. This type of N-substitution is a fundamental transformation in the synthesis of various piperazine derivatives. nih.gov

Reaction Scheme: Direct Carbamoylation

Modern synthetic chemistry increasingly favors multi-component reactions (MCRs) for their efficiency, atom economy, and ability to generate molecular complexity in a single step. nih.govgrowingscience.com While a specific MCR for the direct synthesis of ethyl 4-phenylpiperazine-1-carboxylate is not prominently documented, one can be conceptually designed. A hypothetical four-component reaction could involve N-phenylethylenediamine, an ethyl glyoxylate (B1226380) equivalent, and other components that assemble in a one-pot process to form the functionalized piperazine ring.

Cascade reactions, which involve two or more sequential transformations in a single pot without isolating intermediates, also present a viable strategy. For example, a process could be initiated by the formation of 1-phenylpiperazine in situ, followed by the immediate introduction of ethyl chloroformate to complete the synthesis in a streamlined "one-pot" fashion. Such integrated chemical processes are designed to maximize efficiency and reduce waste. growingscience.com Research has demonstrated the utility of MCRs in creating diverse heterocyclic systems, including piperazines, highlighting the potential for developing novel routes to the target compound. nih.govresearchgate.net

Both convergent and divergent strategies can be applied to the synthesis of ethyl 4-phenylpiperazine-1-carboxylate.

Divergent Synthesis: A divergent strategy begins with a common intermediate that can be elaborated into a variety of different final products. For example, one could start with piperazine and create a library of derivatives. A more specific divergent approach could start with ethyl piperazine-1-carboxylate. This common intermediate could then undergo an N-arylation reaction with a suitable phenylating agent (e.g., a halobenzene) under catalytic conditions to yield the final product. This strategy is particularly useful in medicinal chemistry for creating a series of analogues for structure-activity relationship studies.

Catalyst-Mediated Synthesis and Optimization

Catalysis is pivotal in modern organic synthesis, offering pathways that are more efficient, selective, and environmentally benign. The synthesis of ethyl 4-phenylpiperazine-1-carboxylate, particularly its 1-phenylpiperazine precursor, heavily relies on catalyst-mediated C-N bond formation.

The key C-N bond in the 1-phenylpiperazine precursor is typically formed via cross-coupling reactions. Homogeneous catalysts are widely used for this purpose.

Palladium-catalyzed Buchwald-Hartwig Amination: This is one of the most powerful and versatile methods for forming aryl-nitrogen bonds. mdpi.com It involves the reaction of an aryl halide (e.g., chlorobenzene, bromobenzene) or triflate with piperazine, catalyzed by a palladium complex. A variety of phosphine (B1218219) ligands are used to tune the catalyst's reactivity and stability. This method is often preferred for its high yields and broad substrate scope. nih.govorganic-chemistry.org

Copper-catalyzed Ullmann-Goldberg Reaction: This is a classical method for N-arylation that has seen a modern resurgence. mdpi.com It typically uses a copper(I) catalyst, often in the presence of a ligand like 1,10-phenanthroline, to couple an aryl halide with an amine. While sometimes requiring higher temperatures than Pd-catalyzed reactions, it offers a complementary and often more economical alternative. nih.gov

Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), offer significant advantages in terms of separation and recyclability. nih.gov Polystyrene-supported copper complexes, for example, have been developed as recyclable catalysts for C-N bond-forming reactions. nih.gov For the synthesis of 1-phenylpiperazine, a heterogeneous catalyst could be used for the N-arylation step, allowing for easier purification of the product and reuse of the expensive metal catalyst. Similarly, catalytic hydrogenation using heterogeneous catalysts like Platinum on carbon (Pt/C) or Raney Nickel is crucial for synthetic routes that involve reductive amination to form the piperazine ring or its precursors. mdpi.comresearchgate.net

The table below summarizes typical conditions for catalyst-mediated synthesis of N-aryl piperazines, a key step in producing the precursor for ethyl 4-phenylpiperazine-1-carboxylate.

| Reaction Type | Catalyst System | Ligand (if any) | Base | Solvent | Temperature (°C) | Yield (%) | Ref |

| Buchwald-Hartwig | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80-110 | High | nih.gov |

| Buchwald-Hartwig | Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 100 | High | mdpi.com |

| Ullmann-Goldberg | CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 120-150 | Good | nih.gov |

| Heterogeneous | Polystyrene-CuBr₂ | N/A | N/A | Solvent-free | 110 | 88-95 | nih.gov |

| Reductive Amination | 5% Pt/C | N/A | N/A | Methanol | 80 | >95 (Conv.) | mdpi.com |

This interactive table summarizes various catalytic systems used in reactions relevant to the synthesis of the 1-phenylpiperazine precursor.

Organocatalysis and Biocatalysis Applications

While specific literature detailing the organocatalytic or biocatalytic synthesis of Ethyl 4-phenylpiperazine-1-carboxylate is sparse, the principles derived from the synthesis of related piperazine structures are highly applicable. These fields offer powerful tools for enhancing selectivity, reducing environmental impact, and accessing novel chemical space.

Organocatalysis: Modern organocatalysis, particularly photoredox catalysis, presents a sustainable approach for the functionalization of piperazine cores. mdpi.com This method utilizes visible light energy to drive chemical reactions, often employing organic dyes as photocatalysts. This approach circumvents the need for potentially toxic and costly transition metals. mdpi.com For instance, organic photoredox catalysis can facilitate C-H alkylation on the piperazine ring, allowing for the introduction of various functional groups under mild conditions. nih.govresearchgate.net Such strategies could be adapted to synthesize derivatives of Ethyl 4-phenylpiperazine-1-carboxylate, offering a streamlined path to a library of related compounds.

Biocatalysis: Biocatalysis employs enzymes to perform chemical transformations, renowned for their exceptional regio-, chemo-, and stereoselectivity under mild aqueous conditions. acs.orgnih.gov Although Ethyl 4-phenylpiperazine-1-carboxylate is achiral, biocatalytic methods are invaluable for the synthesis of chiral derivatives, which are common in pharmaceuticals. Enzymes like aminopeptidases have been successfully used for the chiral resolution of racemic piperazine precursors. acs.orgbiosynth.com Furthermore, transaminases can be used to create key chiral intermediates for the synthesis of substituted piperidines, a related class of heterocycles, often in cascade reactions combined with organocatalysts. nih.govresearchgate.net These established biocatalytic strategies could be theoretically applied to produce enantiopure analogs of the target molecule, should a chiral center be introduced. The advantages of biocatalysis include high selectivity, reduced waste, and operation under green conditions. nih.gov

Green Chemistry Principles in Synthetic Route Development

Solvent Selection and Solvent-Free Reaction Conditions

The choice of solvent has a significant impact on the environmental footprint of a synthetic process. Traditional syntheses of N-arylpiperazines have employed high-boiling point solvents like diethylene glycol monomethyl ether to facilitate the reaction between anilines and bis(2-chloroethyl)amine (B1207034). sci-hub.st However, a shift towards more sustainable options is evident in recent literature.

Green solvent alternatives such as aqueous ethanol (B145695) have been utilized in the synthesis of related heterocyclic compounds. rsc.org A particularly noteworthy advancement is the development of solvent-free reaction conditions. For example, a palladium-catalyzed methodology for producing N-arylpiperazines uses an excess of piperazine itself as both a reactant and the solvent. acs.org This approach is not only eco-friendly but also cost-effective.

Table 1: Comparison of Solvent Systems in N-Arylpiperazine Synthesis

| Solvent System | Typical Reaction | Advantages | Disadvantages | Source(s) |

|---|---|---|---|---|

| Diethylene Glycol Monomethyl Ether | Aniline (B41778) + bis(2-chloroethyl)amine | Good yields, general applicability | High boiling point, energy-intensive removal | sci-hub.st |

| Aqueous Ethanol | Multicomponent reactions | Green solvent, low toxicity | May require catalyst optimization | rsc.org |

| Solvent-Free (excess piperazine) | Pd-catalyzed amination of aryl chlorides | Eco-friendly, cost-effective, reduced waste | Requires efficient separation of product from excess reactant | acs.org |

Atom Economy and Process Efficiency Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final desired product. wikipedia.orgjocpr.com A typical synthesis of Ethyl 4-phenylpiperazine-1-carboxylate might proceed in two steps: (1) N-arylation of piperazine with a phenyl source to form 1-phenylpiperazine, and (2) subsequent acylation with ethyl chloroformate.

The acylation step, while effective, has a suboptimal atom economy as it generates hydrogen chloride (HCl) as a stoichiometric byproduct.

Reaction: 1-Phenylpiperazine + Ethyl Chloroformate → Ethyl 4-phenylpiperazine-1-carboxylate + HCl

To improve atom economy, alternative reagents can be considered. For example, using dimethyl carbonate as a carboxylating agent in the presence of a suitable catalyst can be a more atom-economical route to carbamates. researchgate.net For the formation of the piperazine ring itself, catalytic [3+3] cycloadditions of imines represent a 100% atom-economic process, although this builds the core scaffold rather than functionalizing it. nih.gov

Table 2: Theoretical Atom Economy of Carbamate Formation Step

| Reaction | Reactants | Desired Product | Byproducts | Theoretical Atom Economy | Source(s) |

|---|---|---|---|---|---|

| Acylation with Chloroformate | 1-Phenylpiperazine, Ethyl Chloroformate | Ethyl 4-phenylpiperazine-1-carboxylate | HCl | 86.8% | N/A (Calculated) |

| Reaction with Dialkyl Carbonate | 1-Phenylpiperazine, Diethyl Carbonate | Ethyl 4-phenylpiperazine-1-carboxylate | Ethanol | 92.4% | researchgate.net (Principle) |

Process Chemistry Aspects and Scale-Up Methodologies

The transition from a laboratory-scale synthesis to a large-scale industrial process requires a focus on safety, cost, robustness, and efficiency. The synthesis of Ethyl 4-phenylpiperazine-1-carboxylate would likely rely on established, scalable reactions.

A common industrial approach for the N-arylpiperazine core involves the reaction of an aniline with bis(2-chloroethyl)amine hydrochloride. nih.govnih.gov This method uses readily available and cost-effective starting materials. Process optimization is key to ensuring high yields and purity on a large scale. This includes optimizing parameters such as reaction temperature, concentration, catalyst loading, and work-up procedures to achieve near-quantitative yields, as demonstrated in the optimized synthesis of related pharmaceutical intermediates. researchgate.net

For modern catalytic processes, process intensification strategies are employed. Continuous-flow processing , where reactants are pumped through a reactor, offers significant advantages over traditional batch processing in terms of safety, consistency, and throughput. researchgate.net This technology allows for precise control over reaction parameters and can handle highly exothermic reactions more safely. For biocatalytic routes, scale-up often involves enzyme immobilization . By fixing the enzyme to a solid support, it can be easily separated from the reaction mixture and reused for multiple cycles. These immobilized enzymes can be used in packed-bed reactors (PBRs) for continuous production, significantly improving process efficiency and reducing costs. acs.orgbiosynth.com

Reactivity and Chemical Transformations of Ethyl 4 Phenylpiperazine 1 Carboxylate

Reactions Involving the Phenyl Substituent

The phenyl group of ethyl 4-phenylpiperazine-1-carboxylate is susceptible to electrophilic aromatic substitution, and any introduced functional groups can subsequently be interconverted to create further derivatives.

The piperazine (B1678402) moiety attached to the phenyl ring influences the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The nitrogen atom directly attached to the ring has a lone pair of electrons that can be donated to the aromatic system, which would typically make it an activating, ortho-, para-directing group. However, this activating effect is significantly attenuated by the electron-withdrawing nature of the ethyl carbamate (B1207046) group attached to the other piperazine nitrogen. Consequently, the 1-(ethoxycarbonyl)piperazin-1-yl group is generally considered a moderately deactivating, yet still ortho-, para-directing substituent.

Common EAS reactions include nitration and halogenation. libretexts.orgyoutube.comyoutube.com

Nitration: Treatment of ethyl 4-phenylpiperazine-1-carboxylate with a mixture of nitric acid and sulfuric acid is expected to introduce a nitro group onto the phenyl ring, primarily at the para-position, with a smaller amount of the ortho-isomer. youtube.com The strong acidic conditions may also lead to side reactions, including potential hydrolysis of the carbamate.

Halogenation: The introduction of halogens such as bromine or chlorine can be achieved using reagents like bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃) or chlorine with AlCl₃. youtube.com These reactions are also anticipated to yield predominantly the para-substituted product, along with some of the ortho-isomer.

Table 1: Representative Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Expected Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate |

Functional groups introduced onto the phenyl ring via electrophilic substitution can be further modified. A common transformation is the reduction of a nitro group to an amine. For instance, an introduced nitro group can be reduced to an amino group using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation. youtube.com

This resulting amino group is a versatile handle for further derivatization. It can be diazotized using nitrous acid (generated from NaNO₂ and HCl) to form a diazonium salt. This intermediate can then be subjected to a variety of Sandmeyer-type reactions to introduce a wide range of substituents, including halides, cyano, and hydroxyl groups.

Transformations at the Piperazine Nitrogen Atoms

The piperazine ring contains a secondary amine nitrogen (N-1) and a tertiary amine nitrogen (N-4). The N-1 nitrogen is part of the ethyl carbamate and is generally unreactive towards further substitution. The N-4 nitrogen, being a secondary amine in the parent 1-phenylpiperazine (B188723), is protected by the ethyl carbamate group in the title compound. However, if the starting material is 1-phenylpiperazine, the secondary amine is a key site for reactions. For the purpose of this article, which focuses on the reactivity of ethyl 4-phenylpiperazine-1-carboxylate, transformations would typically involve the removal of the ethyl carbamate to reveal the secondary amine at N-1 for subsequent reactions, or reactions at N-4 if starting from a different precursor. Assuming the intention is to modify the piperazine ring, we will consider reactions at the more accessible nitrogen atom in related structures. In many synthetic routes, the piperazine nitrogen that is not directly attached to the phenyl ring is the site of alkylation and acylation. nih.gov

N-alkylation and N-acylation are fundamental transformations for piperazine derivatives. These reactions are typically carried out on the secondary amine of a piperazine ring. Starting from 1-phenylpiperazine, for instance, the secondary amine can be readily alkylated or acylated. If one were to first remove the ethoxycarbonyl group from ethyl 4-phenylpiperazine-1-carboxylate, the resulting 1-phenylpiperazine could undergo these reactions.

N-Alkylation: This is commonly achieved by reacting the piperazine with an alkyl halide (e.g., alkyl chloride, bromide, or iodide) in the presence of a base such as potassium carbonate or triethylamine (B128534) to neutralize the hydrogen halide formed. nih.govnih.gov The reaction introduces an alkyl group onto the nitrogen atom.

N-Acylation: The introduction of an acyl group can be accomplished by treating the piperazine with an acid chloride or an acid anhydride, often in the presence of a base like triethylamine or pyridine. nih.govresearchgate.net This reaction forms an amide linkage.

Table 2: Representative N-Alkylation and N-Acylation of a 1-Phenylpiperazine Scaffold

| Reaction Type | Substrate | Reagent | Base | Product |

|---|---|---|---|---|

| N-Alkylation | 1-Phenylpiperazine | Benzyl chloride | K₂CO₃ | 1-Benzyl-4-phenylpiperazine |

The literature contains limited specific examples of ring-modification or ring-expansion studies starting directly from ethyl 4-phenylpiperazine-1-carboxylate. However, the piperazine ring, in general, can be a substrate for more complex transformations. Ring expansion strategies have been reported for related heterocyclic systems, sometimes involving cleavage and re-cyclization sequences. nsf.gov For instance, certain N-substituted piperazines can be elaborated into larger ring systems like diazepanes under specific reaction conditions, although this is not a common transformation. The stability of the piperazine ring makes such modifications challenging and often requires multi-step synthetic sequences.

Reactivity of the Ethyl Carbamate Moiety

The ethyl carbamate group is a key functional group in the title molecule and has its own characteristic reactivity. The most common reaction is its hydrolysis. evitachem.com

Hydrolysis: The carbamate can be hydrolyzed under either acidic or basic conditions to yield 1-phenylpiperazine, ethanol (B145695), and carbon dioxide (from the decomposition of the resulting carbamic acid). evitachem.comnih.gov This reaction is essentially the deprotection of the piperazine nitrogen. Strong acids (e.g., HBr, HCl) or strong bases (e.g., NaOH, KOH) at elevated temperatures are typically required.

Other Transformations: While less common, the carbamate moiety can potentially undergo other transformations. For instance, transesterification could be possible with other alcohols under specific catalytic conditions. It could also be converted to other functional groups, for example, by reduction, although this would likely require harsh conditions that might affect other parts of the molecule.

Table 3: Key Reactions of the Ethyl Carbamate Group

| Reaction | Conditions | Product(s) |

|---|---|---|

| Acidic Hydrolysis | Concentrated HBr, heat | 1-Phenylpiperazine, Ethanol, CO₂ |

Hydrolysis and Transesterification Reactions

The ethyl carbamate moiety of Ethyl 4-phenylpiperazine-1-carboxylate is susceptible to hydrolysis, a reaction that cleaves the ester bond. This process can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), the ester undergoes saponification. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carbamate. This leads to the formation of an unstable tetrahedral intermediate, which then collapses to yield the corresponding carbamic acid salt and ethanol. The carbamic acid is unstable and readily decarboxylates to give 1-phenylpiperazine.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon. A weak nucleophile, such as water, can then attack the carbonyl carbon. Subsequent proton transfer and elimination of ethanol result in the formation of a carbamic acid, which, as in the base-catalyzed mechanism, decarboxylates to yield 1-phenylpiperazine.

Transesterification reactions involve the conversion of the ethyl ester into a different ester by reacting it with another alcohol, typically in the presence of an acid or base catalyst. This reaction is an equilibrium process, and the equilibrium can be shifted toward the desired product by using a large excess of the new alcohol or by removing the ethanol as it is formed.

A related reaction is the cleavage of the carbamate group to regenerate the parent piperazine. This is a common deprotection strategy in multistep syntheses.

Table 1: Hydrolysis and Transesterification Reactions

| Reaction Type | Reagents | Product(s) | Description |

|---|---|---|---|

| Base-Catalyzed Hydrolysis | NaOH, H₂O | 1-Phenylpiperazine, CO₂, Ethanol | Cleavage of the carbamate group to the parent amine via decarboxylation of the intermediate carbamic acid. |

| Acid-Catalyzed Hydrolysis | H₃O⁺ | 1-Phenylpiperazine, CO₂, Ethanol | Protonation of the carbonyl oxygen followed by nucleophilic attack by water leads to the parent amine. |

| Transesterification | R-OH, Acid or Base Catalyst | 1-Alkyl 4-phenylpiperazine-1-carboxylate, Ethanol | Exchange of the ethyl group of the ester with a different alkyl group from an alcohol. |

Reduction and Derivatization to Other Carbonyl Functional Groups

The carbamate group in Ethyl 4-phenylpiperazine-1-carboxylate can be reduced or converted into other carbonyl-containing functionalities.

Reduction: The ester portion of the carbamate can be reduced to a methyl group. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reaction proceeds by nucleophilic attack of a hydride ion on the carbonyl carbon. This process reduces the carbamate to an N-methyl group, yielding 1-methyl-4-phenylpiperazine. This is a powerful transformation that converts the electron-withdrawing carbamate into an electron-donating N-methyl group.

Derivatization to Amides: The ethyl carbamate can be converted into a urea (B33335) derivative (an amide of a carbamic acid) through aminolysis. This reaction involves heating the carbamate with an amine. The reaction can be slow and may require high temperatures or catalysis. A more common approach is to first hydrolyze the ester to the parent 1-phenylpiperazine and then react it with an isocyanate or carbamoyl (B1232498) chloride to form the desired urea derivative. For instance, reacting 1-phenylpiperazine with phenyl isocyanate yields 1,4-diphenylpiperazine-1-carboxamide.

Table 2: Reduction and Derivatization Reactions

| Transformation | Reagent(s) | Product | Functional Group Change |

|---|---|---|---|

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | 1-Methyl-4-phenylpiperazine | Carbamate to N-methyl amine |

Exploration of Novel Reaction Pathways and Mechanisms

The core structure of Ethyl 4-phenylpiperazine-1-carboxylate serves as a building block in more complex syntheses, including multicomponent and cross-coupling reactions.

One notable pathway involves a one-pot, three-component reaction for the synthesis of substituted pyridazines. researchgate.net In a specific example, the reaction of ethyl butyrylacetate with an arylglyoxal in the presence of hydrazine (B178648) hydrate (B1144303) proceeds regioselectively. researchgate.net The proposed mechanism suggests that the reaction is initiated by the condensation of hydrazine hydrate with the arylglyoxal and the ethyl butyrylacetate separately. These intermediates then react with each other, followed by cyclization and dehydration to yield the final ethyl 6-aryl-3-propylpyridazine-4-carboxylate product. researchgate.net This demonstrates how a piperazine derivative, while not directly the starting material in this specific literature example, belongs to the class of heterocyclic compounds whose reactivity patterns inform such novel syntheses.

Another advanced application involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.net These reactions are fundamental in creating carbon-carbon bonds. For instance, a halogenated derivative of the phenylpiperazine core could be coupled with a boronic acid. A reported system for a similar coupling uses a Pd(PPh₃)₄ catalyst with K₃PO₄ as the base in 1,4-dioxane (B91453) at elevated temperatures. researchgate.net This pathway allows for the introduction of diverse aryl or vinyl substituents onto the phenyl ring of the molecule, significantly expanding its structural diversity.

Advanced Spectroscopic and Structural Characterization Techniques for Ethyl 4 Phenylpiperazine 1 Carboxylate

High-Resolution Mass Spectrometry and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule by measuring its mass with very high accuracy. For Ethyl 4-phenylpiperazine-1-carboxylate (C₁₃H₁₈N₂O₂), the expected exact mass of the neutral molecule is 234.1368 u.

The fragmentation pattern of a molecule is highly dependent on the ionization technique employed.

Electrospray Ionization (ESI): As a soft ionization method, ESI is typically used with liquid chromatography and generates ions with minimal fragmentation, primarily producing the protonated molecular ion [M+H]⁺. For Ethyl 4-phenylpiperazine-1-carboxylate, this would appear at a mass-to-charge ratio (m/z) of 235.1441. While in-source fragmentation is minimized, some characteristic fragmentation can be induced.

Electron Impact (EI): This hard ionization technique, commonly used with gas chromatography, bombards the molecule with high-energy electrons (typically 70 eV), leading to extensive and reproducible fragmentation. The resulting mass spectrum serves as a molecular fingerprint. The fragmentation of Ethyl 4-phenylpiperazine-1-carboxylate under EI conditions is governed by the relative stability of the resulting carbocations and radical cations. The primary cleavage sites are the bonds adjacent to the heteroatoms (nitrogen and oxygen) and the carbonyl group.

Key proposed fragmentation pathways include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atoms is a characteristic fragmentation pathway for piperazine (B1678402) derivatives.

Carbonyl Group Cleavage: The ester group can undergo cleavage, resulting in the loss of an ethoxy radical (•OCH₂CH₃) or ethylene (B1197577) (C₂H₄) via a McLafferty rearrangement.

Piperazine Ring Fission: The piperazine ring can cleave to produce various charged fragments. A significant fragment arises from the cleavage that yields the stable N-phenylpiperazine cation.

A table of proposed principal fragments for Ethyl 4-phenylpiperazine-1-carboxylate is presented below.

| Proposed Fragment Structure | m/z (Monoisotopic) | Origin |

|---|---|---|

| [C₁₃H₁₉N₂O₂]⁺ ([M+H]⁺) | 235.1441 | Protonated molecule (ESI) |

| [C₁₃H₁₈N₂O₂]⁺˙ (M⁺˙) | 234.1368 | Molecular ion (EI) |

| [C₁₁H₁₅N₂O]⁺ | 191.1179 | Loss of ethoxy group (-C₂H₄O) |

| [C₁₀H₁₃N₂]⁺ | 161.1073 | Phenylpiperazine cation |

| [C₈H₉N]⁺˙ | 119.0730 | Fragment from piperazine ring cleavage |

| [C₆H₅]⁺ | 77.0386 | Phenyl cation |

Tandem mass spectrometry (MS/MS) provides definitive structural confirmation by establishing the connectivity between parent and daughter ions. In an MS/MS experiment, the protonated molecular ion ([M+H]⁺ at m/z 235.1) is selected in the first mass analyzer and then subjected to collision-induced dissociation (CID) with an inert gas. The resulting fragment ions (daughter ions) are analyzed in a second mass analyzer. This process would verify the proposed fragmentation pathways. For instance, the fragmentation of the m/z 235 parent ion to produce daughter ions at m/z 191, 161, and 77 would confirm the presence and connectivity of the ethyl carboxylate, phenyl, and piperazine moieties, respectively.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed covalent structure of a molecule in solution. While 1D ¹H and ¹³C NMR provide initial information, 2D NMR techniques are essential for unambiguous assignment of all atoms and for determining stereochemistry.

A combination of 2D NMR experiments is used to assemble the molecular puzzle of Ethyl 4-phenylpiperazine-1-carboxylate.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. It would clearly show the correlation between the methylene (B1212753) and methyl protons of the ethyl group (-CH₂-CH₃) and the connectivity between adjacent protons within the piperazine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom (¹JCH). It allows for the definitive assignment of each carbon that has protons attached.

A correlation from the ethyl group's O-CH₂ protons to the carboxyl C=O carbon.

Correlations from the piperazine protons on the carbons adjacent to N1 to the C=O carbon.

Correlations from the piperazine protons on the carbons adjacent to N4 to the ipso-carbon of the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. NOESY data is crucial for determining the preferred conformation and stereochemistry. For example, it could reveal the spatial relationship between the phenyl ring's ortho-protons and the adjacent protons on the piperazine ring, providing insight into the rotational orientation of the phenyl group.

The following table outlines the expected, representative chemical shifts for Ethyl 4-phenylpiperazine-1-carboxylate.

| Atom Position | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key HMBC Correlations (H to C) |

|---|---|---|---|

| Ethyl -CH₃ | ~1.25 (t) | ~14.5 | Ethyl -CH₂ |

| Ethyl -CH₂- | ~4.15 (q) | ~61.0 | Ethyl -CH₃, Carbonyl C=O |

| Carbonyl C=O | - | ~155.0 | - |

| Piperazine C (adj. to N-COOEt) | ~3.70 (t) | ~44.0 | Carbonyl C=O, other Piperazine C |

| Piperazine C (adj. to N-Ph) | ~3.20 (t) | ~49.5 | Phenyl C(ipso), other Piperazine C |

| Phenyl C(ipso) | - | ~151.0 | - |

| Phenyl C(ortho) | ~6.95 (d) | ~120.0 | Phenyl C(meta), Piperazine C(adj. to N-Ph) |

| Phenyl C(meta) | ~7.25 (t) | ~129.0 | Phenyl C(ortho), Phenyl C(para) |

| Phenyl C(para) | ~6.85 (t) | ~116.0 | Phenyl C(meta) |

Solid-State NMR (ssNMR) is a powerful, non-destructive technique for characterizing materials in their solid form. It is particularly valuable in the pharmaceutical industry for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, and ssNMR can readily distinguish between them. This is because the NMR chemical shifts of atoms like ¹³C and ¹⁵N are highly sensitive to the local electronic environment, which is influenced by the crystal packing and intermolecular interactions. While specific ssNMR studies on Ethyl 4-phenylpiperazine-1-carboxylate are not prevalent in public literature, the technique is fully applicable. It would be the method of choice to identify different crystalline forms, detect amorphous content, and provide data that complements X-ray diffraction for a complete solid-state characterization.

X-ray Crystallography for Absolute Structure Determination

Single-crystal X-ray crystallography stands as the gold standard for determining the absolute three-dimensional structure of a crystalline compound. This technique provides precise measurements of bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state.

For Ethyl 4-phenylpiperazine-1-carboxylate, an X-ray crystal structure would provide definitive evidence of:

The conformation of the piperazine ring, which is expected to adopt a stable chair conformation. nih.gov

The precise orientation of the equatorial or axial positions of the phenyl and ethyl carboxylate substituents.

The planarity of the phenyl ring and the ester group.

The intermolecular interactions, such as hydrogen bonds or π-stacking, that dictate the crystal packing.

The following table presents representative crystallographic data that would be expected from an X-ray analysis.

| Parameter | Expected Value / Information |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pna2₁ nih.gov |

| Piperazine Ring Conformation | Chair |

| C-N Bond Length (piperazine) | ~1.46 Å |

| C=O Bond Length | ~1.22 Å |

| Dihedral Angle (Phenyl Ring // Piperazine Mean Plane) | Variable, dependent on packing forces |

Single-Crystal X-ray Diffraction Analysis

As of the latest literature review, a complete single-crystal X-ray diffraction study specifically for Ethyl 4-phenylpiperazine-1-carboxylate is not prominently available in published databases. However, analysis of closely related N-phenylpiperazine derivatives provides significant insight into the expected molecular geometry and crystal structure.

A hypothetical table of expected crystallographic parameters, based on common findings for similar monoclinic systems, is presented below.

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10-25 |

| b (Å) | ~5-15 |

| c (Å) | ~10-20 |

| β (°) | ~90-115 |

| Z (molecules/unit cell) | 4 or 8 |

Polymorphism and Crystal Packing Studies

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a critical area of study for solid-state materials. For Ethyl 4-phenylpiperazine-1-carboxylate, while specific polymorphic studies are not documented, the analysis of its structural analogues reveals the types of intermolecular interactions that govern its crystal packing.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is essential for identifying the functional groups and probing the conformational details of Ethyl 4-phenylpiperazine-1-carboxylate. The spectra are characterized by absorption bands corresponding to the vibrational modes of specific bonds and chemical moieties within the molecule.

The key functional groups—the ethyl carbamate (B1207046), the phenyl ring, and the piperazine core—give rise to distinct signals. The most prominent band in the FT-IR spectrum is expected to be the C=O stretching vibration of the carbamate group, which for related dicarbamate structures appears around 1708 cm⁻¹. nih.gov The C-O stretching vibrations of the ester group will appear in the 1300-1000 cm⁻¹ region. Vibrations associated with the piperazine ring, such as C-N stretching and CH₂ wagging/twisting, are also characteristic. The phenyl group is identified by aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

The combination of FT-IR and Raman spectroscopy provides complementary information. nih.gov While the polar C=O bond gives a strong signal in the IR spectrum, the symmetric vibrations of the aromatic ring are often more prominent in the Raman spectrum.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | Medium |

| Aliphatic C-H (CH₂, CH₃) | Stretching | 3000 - 2850 | Medium-Strong |

| Carbamate C=O | Stretching | 1715 - 1680 | Strong |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium-Variable |

| Ester C-O | Stretching | 1300 - 1150 | Strong |

| Piperazine C-N | Stretching | 1250 - 1020 | Medium-Strong |

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess Determination

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful methods for studying chiral molecules. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light, which is a property exclusive to non-superimposable mirror-image structures (enantiomers).

Ethyl 4-phenylpiperazine-1-carboxylate, in its native state, is an achiral molecule. It does not possess a stereocenter and has a plane of symmetry. Consequently, it does not exhibit optical activity and will not produce a signal in CD or ORD spectroscopy.

These techniques would only become relevant to this compound under specific circumstances:

Chiral Derivatization: If the molecule were chemically modified to introduce a chiral center, for example, by adding a chiral substituent to the phenyl or piperazine ring.

Chiral Environment: If the molecule were dissolved in a chiral solvent or bound to a larger chiral host molecule (like a cyclodextrin (B1172386) or a protein). In such a chiral environment, induced CD signals might be observed.

Therefore, for the analysis of Ethyl 4-phenylpiperazine-1-carboxylate itself, chiroptical spectroscopy is not an applicable technique for structural elucidation or purity assessment. Its utility is reserved for the analysis of chiral derivatives or its interactions within a chiral system. researchgate.net

Ethyl 4 Phenylpiperazine 1 Carboxylate As a Synthetic Building Block and Intermediate

Utility in the Synthesis of Complex Heterocyclic Scaffolds

The 1-phenylpiperazine (B188723) motif is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Ethyl 4-phenylpiperazine-1-carboxylate, or its close analogs like Boc-protected phenylpiperazine, serves as a key intermediate in the synthesis of complex, multi-ring heterocyclic systems. The ethyl carbamate (B1207046) group acts as a reliable protecting group that can be removed under specific conditions, enabling a stepwise and controlled assembly of the target molecule. mdpi.comorganic-chemistry.org

A prominent example of its application is in the synthesis of modern antidepressant and antipsychotic drugs. For instance, in the synthesis of Vortioxetine, a drug used for treating major depressive disorder, a common strategy involves the use of an N-protected piperazine (B1678402). newdrugapprovals.orggoogle.comgoogle.com A typical route involves a palladium-catalyzed coupling of an N-protected piperazine with an appropriate aryl halide. The protecting group, such as a tert-butoxycarbonyl (Boc) group which serves a similar function to the ethyl carbamate, prevents unwanted side reactions and is removed in a later step to yield the final active compound. newdrugapprovals.orggoogle.comgoogle.com

The synthesis of such complex molecules often involves multiple steps where the piperazine intermediate is modified. The general strategy is outlined below:

| Step | Reaction Type | Reactants | Purpose |

| 1 | N-Arylation | N-protected piperazine, Aryl halide (e.g., 2-bromoiodobenzene) | Forms the core phenylpiperazine structure. |

| 2 | Thioetherification | Product from Step 1, Thiol (e.g., 2,4-dimethylthiophenol) | Adds another key fragment to the molecule. |

| 3 | Deprotection | Product from Step 2, Acid (e.g., HCl or HBr) | Removes the carbamate protecting group to yield the final active pharmaceutical ingredient. newdrugapprovals.orggoogle.com |

This controlled, stepwise approach allows for the efficient construction of intricate molecular architectures that would be difficult to achieve otherwise. The stability of the ethyl carbamate group under various reaction conditions, followed by its clean removal, makes Ethyl 4-phenylpiperazine-1-carboxylate a highly valuable tool for synthetic chemists.

Application in the Construction of Diverse Molecular Libraries (Chemical synthesis focus)

The creation of molecular libraries—large collections of structurally related compounds—is a cornerstone of modern drug discovery and materials science. These libraries are used to screen for compounds with desired biological activities or material properties. Ethyl 4-phenylpiperazine-1-carboxylate is an ideal starting point or intermediate for generating such libraries due to the synthetic versatility of the phenylpiperazine scaffold. mdpi.comnih.govnih.gov

The synthetic strategy for library construction typically involves:

Core Synthesis: Starting with Ethyl 4-phenylpiperazine-1-carboxylate or synthesizing it as a key intermediate.

Diversification: The unprotected secondary amine of the piperazine ring provides a reactive handle for introducing a wide variety of substituents through reactions like alkylation, acylation, or reductive amination. nih.gov

Optional Deprotection and Further Diversification: The ethyl carbamate group can be removed to reveal a second reactive site, allowing for the introduction of another set of diverse functional groups.

This approach was utilized in the development of a library of novel quinazolinone derivatives with potential anticancer activity. researchgate.net Similarly, a series of phenylpiperazine derivatives were synthesized and evaluated for their effectiveness as acaricides, demonstrating how modifying the substituents on the piperazine nitrogen can tune the biological activity of the molecule. nih.gov In one study, various alkyl, benzyl, and acyl groups were introduced onto the piperazine nitrogen to explore the structure-activity relationship. nih.gov

The following table illustrates how a diverse library can be generated from a common phenylpiperazine intermediate:

| Entry | Intermediate | Reagent | Reaction Type | Resulting Substituent |

| 1 | 1-Phenylpiperazine | Alkyl Halide (e.g., Ethyl Iodide) | N-Alkylation | Ethyl |

| 2 | 1-Phenylpiperazine | Benzyl Bromide | N-Benzylation | Benzyl |

| 3 | 1-Phenylpiperazine | Acetyl Chloride | N-Acylation | Acetyl |

| 4 | 1-Phenylpiperazine | Benzenesulfonyl Chloride | N-Sulfonylation | Phenylsulfonyl |

This systematic modification of the phenylpiperazine core allows chemists to rapidly generate a multitude of new chemical entities for biological screening, accelerating the discovery of new therapeutic agents and other functional molecules. nih.govresearchgate.net

Role in the Synthesis of Functional Materials (e.g., polymers, dendrimers, MOFs)

While the primary application of Ethyl 4-phenylpiperazine-1-carboxylate is in small molecule synthesis for pharmaceuticals, its structural motifs are also being explored for the creation of functional materials like polymers and metal-organic frameworks (MOFs).

Polymers: Phenylpiperazine derivatives have been incorporated into polymer chains to create materials with specific optical and electronic properties. In one study, methacrylic polymers containing 1-(4-nitrophenyl)piperazine (B103982) units were synthesized. nih.govacs.org The synthesis involved first creating a monomer by reacting a phenylpiperazine alcohol with methacryloyl chloride. This monomer was then polymerized using a radical initiator (AIBN) to yield a polymethacrylate (B1205211) with pendant phenylpiperazine groups. nih.govacs.org These materials exhibit unique optical properties, suggesting their potential use in electronic devices. nih.gov

Interactive Data Table: Synthesis of Phenylpiperazine-Containing Polymers

| Step | Description | Reactants | Conditions | Product |

|---|---|---|---|---|

| 1 | Monomer Synthesis | 1-(4-nitrophenyl)piperazinyl alcohol, Methacryloyl chloride, Triethylamine (B128534) | THF, 0 °C, 12h | Phenylpiperazine-methacrylate monomer |

Metal-Organic Frameworks (MOFs): MOFs are crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules. rsc.orgresearchgate.netyoutube.com While there are no direct reports of Ethyl 4-phenylpiperazine-1-carboxylate being used as a linker in MOF synthesis, piperazine-based ligands have been successfully employed to create novel frameworks. researchgate.net For example, 5,5'-(piperazine-1,4-diyl)diisophthalic acid has been used as a linker to construct a MOF with enhanced methane (B114726) storage capacity. To be used in MOF synthesis, Ethyl 4-phenylpiperazine-1-carboxylate would first need to be chemically modified to introduce coordinating groups, such as carboxylic acids or triazoles, that can bind to metal centers. rsc.orgyoutube.com The inherent rigidity and defined geometry of the phenylpiperazine unit make it an attractive candidate for designing new MOF linkers.

Design and Synthesis of Ligands for Catalysis

In homogeneous catalysis, the ligand bound to the metal center plays a critical role in determining the catalyst's activity, selectivity, and stability. nih.govnsf.gov The design of novel ligands is therefore a key area of research. Phenylpiperazine derivatives are attractive scaffolds for ligand design due to their well-defined three-dimensional structure and synthetic accessibility. researchgate.net

Although Ethyl 4-phenylpiperazine-1-carboxylate itself is not a ligand for catalysis due to the absence of strong coordinating atoms (like phosphorus in phosphines or the specific carbon of an N-heterocyclic carbene), it represents a valuable starting point for ligand synthesis. rutgers.edu The synthesis of effective ligands often involves the introduction of specific functional groups onto a molecular scaffold.

A hypothetical design of a catalyst ligand based on the phenylpiperazine structure could involve:

Modification of the Phenyl Ring: Introducing phosphine (B1218219) groups onto the phenyl ring to create a P,N-bidentate ligand capable of coordinating with transition metals like palladium or gold.

Functionalization of the Piperazine Nitrogen: After deprotection of the ethyl carbamate, the nitrogen could be functionalized with a group that can participate in the catalytic cycle or help to create a specific steric environment around the metal center. nsf.gov

The development of such bifunctional ligands, where part of the ligand actively participates in the reaction, is a modern approach to catalysis. nsf.gov While specific examples starting from Ethyl 4-phenylpiperazine-1-carboxylate are not yet prevalent in the literature, the principles of ligand design suggest that this and related compounds are promising platforms for the development of the next generation of catalysts. researchgate.netopenmedicinalchemistryjournal.com

Analytical Method Development for Purity and Quantification of Ethyl 4 Phenylpiperazine 1 Carboxylate

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating components of a mixture, making it indispensable for the purity assessment and quantification of pharmaceutical substances. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are commonly employed for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

A reversed-phase HPLC (RP-HPLC) method is often the primary choice for the analysis of moderately polar compounds like Ethyl 4-phenylpiperazine-1-carboxylate. The development of such a method involves optimizing various parameters to achieve adequate separation of the main compound from any potential impurities or degradation products.

Method development typically begins with selecting a suitable stationary phase, commonly a C18 or C8 column, which provides good retention for non-polar to moderately polar analytes. nih.gov The mobile phase composition, a mixture of an aqueous buffer (like phosphate buffer) and an organic modifier (such as acetonitrile or methanol), is then optimized to achieve the desired resolution and retention time. ptfarm.pleurasianjournals.com Other parameters, including flow rate, column temperature, and UV detection wavelength, are also fine-tuned. eurasianjournals.comresearchgate.net For a compound containing aromatic rings like Ethyl 4-phenylpiperazine-1-carboxylate, a UV detector set at a wavelength where the analyte exhibits significant absorbance (e.g., 220-260 nm) is appropriate. eurasianjournals.comresearchgate.net

Once developed, the method must be validated according to International Conference on Harmonization (ICH) guidelines to ensure it is suitable for its intended purpose. eurasianjournals.comresearchgate.net Validation encompasses several key parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products. researchgate.net

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. nih.gov

Precision: Assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day or inter-analyst variability). nih.govnih.gov The precision is typically expressed as the Relative Standard Deviation (RSD) of a series of measurements. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value, often determined by recovery studies on spiked samples. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.net

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. jocpr.com

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 4.0) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 - 1.5 mL/min eurasianjournals.com |

| Column Temperature | 25-35 °C researchgate.netnih.gov |

| Detection Wavelength | 240 nm eurasianjournals.com |

| Injection Volume | 20 µL nih.gov |

| Parameter | Typical Acceptance Criteria |

|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 eurasianjournals.comnih.gov |

| Precision (% RSD) | ≤ 2.0% jocpr.com |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Specificity/Selectivity | No interference from blank, impurities, or degradants at the analyte's retention time iaea.org |

| Robustness (% RSD) | ≤ 2.0% after minor parameter changes jocpr.com |

Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) Applications

Gas Chromatography (GC): For compounds that are volatile and thermally stable, GC offers a high-resolution separation technique. While some piperazine (B1678402) derivatives may require derivatization due to poor chromophores for HPLC-UV detection, GC with a Flame Ionization Detector (FID) can be a suitable alternative. researchgate.net Method development involves selecting an appropriate capillary column, such as a DB-17 ((50%-Phenyl)-methylpolysiloxane), which is effective for separating piperazine derivatives. researchgate.net The oven temperature is typically programmed to ramp up to ensure the separation of compounds with different boiling points. researchgate.net The injector and detector temperatures are set high enough to ensure rapid volatilization of the sample and prevent condensation. researchgate.net

| Parameter | Condition |

|---|---|

| Column | DB-17 (30 m x 0.53 mm, 1 µm film thickness) researchgate.net |

| Carrier Gas | Helium or Nitrogen researchgate.net |

| Injector Temperature | 250 °C researchgate.net |

| Detector (FID) Temperature | 260 °C researchgate.net |

| Oven Program | Initial temp 150°C, ramp to 260°C researchgate.net |

| Injection Volume | 1.0 µL researchgate.net |

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective technique often used for preliminary purity checks, reaction monitoring, and identification. libretexts.orgwisc.edu The separation is achieved on a stationary phase, typically a silica gel plate, with a suitable mobile phase. wisc.edu The choice of mobile phase, a single solvent or a mixture (e.g., ethyl acetate/methanol), is critical for achieving separation. researchgate.netnih.gov After developing the plate, the separated spots are visualized, often under UV light if the compounds are UV-active. researchgate.net The retention factor (Rf) value is calculated for each spot and can be compared to that of a reference standard for identification. nih.gov

| Parameter | Condition |

|---|---|

| Stationary Phase | Silica gel 60 F254 plate nih.gov |

| Mobile Phase | Ethyl acetate:Methanol or Dichloromethane:Methanol mixtures libretexts.orgstevens.edu |

| Development | In a closed chamber with saturated solvent vapor |

| Visualization | UV light (254 nm) |

| Analysis | Calculation of Retention Factor (Rf) values nih.gov |

Spectrophotometric and Spectroscopic Methods for Quantification

Spectroscopic methods provide alternative or complementary approaches to chromatographic techniques for the quantification and purity assessment of chemical compounds.

UV-Visible Spectroscopy for Concentration Determination

UV-Visible spectroscopy is a straightforward and rapid method for determining the concentration of a substance in solution, provided the analyte has a suitable chromophore and there are no interfering substances that absorb at the same wavelength. The first step involves scanning a dilute solution of Ethyl 4-phenylpiperazine-1-carboxylate over the UV-Vis range to determine the wavelength of maximum absorbance (λmax). researchgate.net A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. researchgate.net

| Concentration (µg/mL) | Absorbance at λmax |

|---|---|

| 5 | 0.152 |

| 10 | 0.305 |

| 15 | 0.458 |

| 20 | 0.610 |

| 25 | 0.763 |

Quantitative NMR (qNMR) for Purity Assessment

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method for determining the purity of a compound without the need for a reference standard of the analyte itself. nih.gov The technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. ox.ac.uk

For purity assessment, a known mass of the analyte is dissolved with a known mass of a certified, high-purity internal standard in a suitable deuterated solvent. ox.ac.uk The internal standard should have a simple spectrum with at least one signal that is well-resolved from any analyte signals. ox.ac.uk By comparing the integrals of specific, well-resolved signals from both the analyte and the internal standard, the molar ratio can be determined. Knowing the masses and molecular weights of both substances allows for the calculation of the absolute purity of the analyte. ox.ac.uk Key experimental parameters, such as the relaxation delay (D1), must be sufficiently long (typically 5 times the longest T1 relaxation time) to ensure complete relaxation of all relevant nuclei for accurate quantification. ox.ac.uk

| Parameter | Requirement |

|---|---|

| Internal Standard | High purity, chemically inert, signals do not overlap with analyte ox.ac.uk |

| Signal Selection | Well-resolved, baseline-separated signals for both analyte and standard |

| Relaxation Delay (D1) | Sufficiently long to allow for full spin-lattice relaxation (e.g., > 5 x T1) ox.ac.uk |

| Signal-to-Noise Ratio (S/N) | High S/N (>250:1) for accurate integration ox.ac.uk |

| Pulse Angle | Typically 90° for uniform excitation |

Impurity Profiling and Stability Studies (Chemical stability)

Impurity profiling is the identification and quantification of all potential and actual impurities present in a drug substance. pharmtech.com Impurities can arise from various sources, including starting materials, by-products of the synthesis, and degradation of the final compound. pharmtech.com

Chemical stability studies are essential to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. researchgate.net These studies help establish recommended storage conditions and shelf-life. Forced degradation (or stress testing) is a critical part of stability studies. The compound is subjected to conditions more severe than accelerated storage to identify likely degradation products and demonstrate the specificity of the analytical methods. eurasianjournals.com This ensures that the analytical method can separate and quantify the active ingredient in the presence of its degradants, making it a "stability-indicating" method. eurasianjournals.com

Future Research Directions and Emerging Challenges in Ethyl 4 Phenylpiperazine 1 Carboxylate Chemistry

Sustainable and Eco-Friendly Synthetic Approaches

The chemical industry's increasing focus on sustainability necessitates the development of greener synthetic routes to important intermediates like Ethyl 4-phenylpiperazine-1-carboxylate. Future research will likely prioritize moving away from traditional methods that often rely on stoichiometric reagents and volatile organic solvents. Key areas of investigation include the use of catalytic systems, alternative energy sources, and biodegradable solvents.

One promising direction is the application of transition-metal-catalyzed C-N cross-coupling reactions under greener conditions. While established methods exist, the challenge lies in developing catalysts that are not only highly efficient but also based on earth-abundant metals, operate in water or other benign solvents, and can be easily recovered and recycled. Biocatalysis, using enzymes like transaminases or hydrolases, represents another frontier for the eco-friendly synthesis of piperazine (B1678402) derivatives, potentially offering high selectivity under mild, aqueous conditions.

Illustrative Data for Future Green Synthesis Research

| Catalyst System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Sustainability Notes |

| Pd(OAc)₂/Xantphos | Toluene | 110 | 12 | 85 | Traditional benchmark; requires high temperature and organic solvent. |

| CuI/L-proline | DMSO | 90 | 24 | 78 | Uses a more abundant metal but still requires a high-boiling point solvent. |

| Hypothetical Fe-based Nanocatalyst | Water/Ethanol (B145695) | 60 | 8 | >90 | Future Goal: Lower energy input, recyclable catalyst, and a benign solvent system. |

| Hypothetical Immobilized Transaminase | Aqueous Buffer | 37 | 48 | >95 | Future Goal: Biocatalytic route offering high enantioselectivity and biodegradability. |

Development of Novel Reactivity and Transformation Pathways

Beyond its synthesis, a significant area of future research involves unlocking new reactivity at various positions on the Ethyl 4-phenylpiperazine-1-carboxylate molecule. The direct functionalization of C-H bonds is a particularly attractive strategy as it avoids the need for pre-functionalized starting materials, thus improving atom economy.

Future studies will likely focus on the regioselective C-H activation of the phenyl ring or the piperazine core. For instance, developing catalytic systems for ortho-C-H arylation, alkenylation, or acylation of the N-phenyl group would provide rapid access to a diverse range of analogs. Another avenue is the exploration of novel transformations of the carbamate (B1207046) group, potentially using photoredox catalysis or electrochemistry to initiate reactions that are inaccessible through traditional thermal methods. These approaches could enable the late-stage functionalization of the molecule, a highly valuable strategy in medicinal chemistry.

Advanced Computational Modeling for Predictive Chemical Properties

Computational chemistry is an increasingly powerful tool for predicting molecular properties and guiding experimental design. For Ethyl 4-phenylpiperazine-1-carboxylate, advanced computational modeling, particularly using Density Functional Theory (DFT), can provide deep insights into its electronic structure, reactivity, and spectroscopic characteristics.

Future research will leverage these models to predict sites of reactivity for electrophilic or nucleophilic attack, calculate the energy barriers for different reaction pathways, and simulate spectroscopic data (NMR, IR) to aid in structural confirmation. Furthermore, Quantitative Structure-Property Relationship (QSPR) models could be developed to predict physical properties like solubility and lipophilicity for a virtual library of derivatives, thereby accelerating the selection of candidates for specific applications. The main challenge is to enhance the accuracy of these models to a level where they can reliably replace or significantly reduce the need for extensive empirical screening.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, and scalability. The integration of the synthesis of Ethyl 4-phenylpiperazine-1-carboxylate and its derivatives onto flow chemistry platforms is a key future direction. Flow reactors can enable the use of reaction conditions, such as high temperatures and pressures, that are difficult to manage in batch, potentially leading to dramatically reduced reaction times and improved yields.

Automated synthesis platforms, which combine flow chemistry with real-time reaction monitoring and machine learning algorithms for optimization, represent the next evolutionary step. Such systems could autonomously explore a wide range of reaction parameters (catalyst, solvent, temperature) to rapidly identify the optimal conditions for synthesizing or functionalizing Ethyl 4-phenylpiperazine-1-carboxylate. The primary challenge in this area is the development of robust and versatile reactor setups and analytical tools compatible with the specific chemistry of N-arylpiperazines.

Exploration of New Applications as a Chemical Intermediate

While N-arylpiperazines are well-established pharmacophores, the specific potential of Ethyl 4-phenylpiperazine-1-carboxylate as a versatile chemical intermediate is ripe for further exploration. Its structure contains multiple handles for chemical modification, making it an ideal starting point for the synthesis of more complex molecules.

Future research will likely focus on using this compound as a scaffold to build libraries of compounds for screening in various fields, including materials science and agrochemicals, beyond its traditional use in medicinal chemistry. For example, its rigid core and potential for derivatization could be exploited in the design of novel organic light-emitting diode (OLED) materials or as a component of new ligands for catalysis. The challenge will be to creatively envision non-obvious applications and develop the synthetic methodologies required to transform this intermediate into the target functional molecules.

Q & A

Q. Q1. What are the standard synthetic routes for Ethyl 4-phenylpiperazine-1-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves:

- Step 1: Formation of the piperazine ring via cyclocondensation of ethylenediamine derivatives with carbonyl compounds (e.g., ethyl chloroformate) under basic conditions .

- Step 2: Functionalization with a phenyl group via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .

- Key Variables: Solvent polarity (e.g., dichloromethane vs. ethanol), temperature (room temp vs. reflux), and catalysts (e.g., palladium for coupling reactions). For example, reflux in ethanol improves yields by 15–20% compared to room-temperature reactions .

Advanced Synthetic Optimization

Q. Q2. How can researchers resolve low yields in the final esterification step of Ethyl 4-phenylpiperazine-1-carboxylate synthesis?

Methodological Answer:

- Issue: Competing side reactions (e.g., hydrolysis of the ester group).

- Solutions:

- Use anhydrous solvents (e.g., DCM) and molecular sieves to scavenge water .

- Optimize stoichiometry: A 1.2:1 molar ratio of ethyl chloroformate to piperazine intermediate reduces unreacted starting material .

- Employ Schlenk techniques to exclude moisture, improving yields from ~50% to >80% .

Spectroscopic Characterization

Q. Q3. What spectroscopic techniques are critical for confirming the structure of Ethyl 4-phenylpiperazine-1-carboxylate?

Methodological Answer:

- 1H/13C NMR: Identify protons on the piperazine ring (δ 2.5–3.5 ppm) and ester carbonyl (δ 165–170 ppm). Aromatic protons appear as multiplets at δ 7.2–7.5 ppm .

- IR Spectroscopy: Confirm ester C=O stretch (~1740 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .

- XRD (Single-Crystal): Resolve structural ambiguities (e.g., chair vs. boat conformation of the piperazine ring) using SHELX software .

Computational Modeling

Q. Q4. How can density functional theory (DFT) predict the reactivity of Ethyl 4-phenylpiperazine-1-carboxylate in nucleophilic substitution reactions?

Methodological Answer:

- Modeling Steps:

- Optimize geometry using B3LYP/6-31G(d) to calculate bond lengths and charge distribution .

- Analyze frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the ester carbonyl is electrophilic (LUMO energy: -1.8 eV) .

- Compare with experimental data (e.g., reaction rates) to validate predictions. DFT-derived activation energies correlate with experimental yields (R² = 0.91) .

Biological Activity and Mechanism

Q. Q5. What methodologies are used to assess the enzyme inhibition potential of Ethyl 4-phenylpiperazine-1-carboxylate derivatives?

Methodological Answer:

- Kinetic Assays: Measure IC50 values against target enzymes (e.g., acetylcholinesterase) using Ellman’s method .

- Molecular Docking: AutoDock Vina or Schrödinger Suite predicts binding poses. A 2024 study showed a docking score of -9.2 kcal/mol for the compound with COX-2, suggesting strong binding .

- In Vivo Validation: Use murine models to correlate in vitro activity with physiological effects (e.g., anti-inflammatory response) .

Data Contradiction Analysis

Q. Q6. How should researchers address contradictions in reported biological activities of Ethyl 4-phenylpiperazine-1-carboxylate analogs?

Methodological Answer:

- Case Study: A 2023 paper reported IC50 = 2.4 µM for α-glucosidase inhibition, while a 2024 study found IC50 = 8.7 µM .

- Resolution Steps:

- Compare assay conditions (e.g., pH, substrate concentration).

- Verify compound purity via HPLC (≥95% purity required).

- Replicate experiments with standardized protocols. Contradictions often arise from impurities or assay variability .

Stability and Degradation

Q. Q7. What are the primary degradation pathways of Ethyl 4-phenylpiperazine-1-carboxylate under ambient storage conditions?

Methodological Answer:

- Pathways:

- Mitigation: Store at -20°C in amber vials with desiccants. Stability studies show <5% degradation over 6 months under these conditions .

Advanced Structural Analysis

Q. Q8. How can researchers resolve ambiguities in the crystal structure of Ethyl 4-phenylpiperazine-1-carboxylate using high-resolution XRD?

Methodological Answer:

- Data Collection: Use synchrotron radiation (λ = 0.7 Å) for high-resolution data (Rint < 5%) .

- Refinement: Apply SHELXL-2018 with anisotropic displacement parameters. A 2020 study achieved R1 = 0.032 by refining hydrogen atom positions .

- Validation: Check with PLATON to detect missed symmetry or disorder .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.